2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide
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Overview
Description
2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide is a heterocyclic compound that features a unique adamantane-like structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its cage-like framework, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide typically involves the reaction of sulfamide, formaldehyde, and ammonia under acidic conditions . The reaction proceeds through a series of rearrangements and cyclizations to form the desired adamantane-like structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to bind to metal ions and other substrates, facilitating various chemical transformations. The sulfur and nitrogen atoms play a crucial role in these interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-tetraazaadamantane: Lacks the sulfur atom and has different reactivity and applications.
2-Thia-1,3,5-triaza-7-phosphaadamantane, 2,2-dioxide: Contains a phosphorus atom, leading to distinct chemical properties and uses.
Uniqueness
2-Thia-1,3,5,7-tetrazaadamantane, 2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its adamantane-like structure. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7020-51-1 |
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Molecular Formula |
C5H10N4O2S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
2λ6-thia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2-dioxide |
InChI |
InChI=1S/C5H10N4O2S/c10-12(11)8-2-6-1-7(4-8)5-9(12)3-6/h1-5H2 |
InChI Key |
GIMJMQVYJORODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)S3(=O)=O |
Origin of Product |
United States |
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